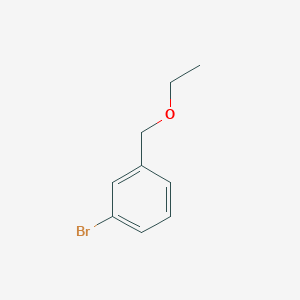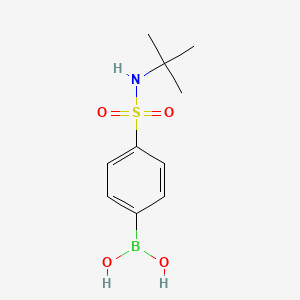
3-Yodobenzoato de bencilo
Descripción general
Descripción
Benzyl 3-iodobenzoate is an organic compound with the molecular formula C₁₄H₁₁IO₂. It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a benzyl group, and an iodine atom is attached to the benzene ring at the meta position relative to the ester group. This compound is of interest due to its applications in organic synthesis and potential use in various scientific research fields .
Aplicaciones Científicas De Investigación
Benzyl 3-iodobenzoate has various applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential lead compound in drug development, with derivatives being tested for bioactivity and potency.
Material Science: Used in the preparation of functional materials with specific properties.
Biological Studies: Investigated for its interactions with biological molecules and potential therapeutic effects.
Mecanismo De Acción
Mode of Action
It’s worth noting that benzyl compounds often interact with their targets through various mechanisms, such as binding to receptors or enzymes, disrupting cell membranes, or modulating biochemical pathways .
Biochemical Pathways
Benzyl compounds are known to interact with various biochemical pathways, potentially influencing processes such as protein synthesis, lipid transport, and stress response .
Result of Action
It’s worth noting that the effects of benzyl compounds at the molecular and cellular level can be diverse, potentially influencing cell signaling, gene expression, and cellular metabolism .
Action Environment
The action, efficacy, and stability of Benzyl 3-iodobenzoate can be influenced by various environmental factors. These factors can include temperature, pH, presence of other chemicals, and specific characteristics of the biological system in which the compound is acting . .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Benzyl 3-iodobenzoate can be synthesized through the esterification of 3-iodobenzoic acid with benzyl alcohol. One common method involves the use of potassium carbonate as a base and N,N-dimethylformamide (DMF) as a solvent. The reaction is typically carried out at room temperature for a couple of hours .
Industrial Production Methods: While specific industrial production methods for Benzyl 3-iodobenzoate are not extensively documented, the general approach would involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.
Types of Reactions:
Substitution Reactions: Benzyl 3-iodobenzoate can undergo nucleophilic substitution reactions due to the presence of the iodine atom, which is a good leaving group.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The benzyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Major Products Formed:
Substitution: Formation of azido or thiocyanato derivatives.
Reduction: Formation of benzyl 3-iodobenzyl alcohol.
Oxidation: Formation of 3-iodobenzoic acid.
Comparación Con Compuestos Similares
Benzyl benzoate: Similar structure but lacks the iodine atom, used in the treatment of scabies and lice.
3-Iodobenzoic acid: Lacks the benzyl ester group, used in organic synthesis and as a precursor for other compounds.
Benzyl 4-iodobenzoate: Similar structure with the iodine atom at the para position.
Uniqueness: Benzyl 3-iodobenzoate is unique due to the presence of both the benzyl ester group and the iodine atom at the meta position.
Propiedades
IUPAC Name |
benzyl 3-iodobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11IO2/c15-13-8-4-7-12(9-13)14(16)17-10-11-5-2-1-3-6-11/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKLZKXHASXBOIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC(=CC=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70623942 | |
| Record name | Benzyl 3-iodobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70623942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
437604-16-5 | |
| Record name | Benzyl 3-iodobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70623942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Bicyclo[2.2.1]hept-5-ene-2-sulfonamide](/img/structure/B1289123.png)







![Benzyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B1289155.png)


